N-Ethyl-2-hydroxy-4-isopropylbenzamide

Soluble epoxide hydrolase sEH inhibition Benzamide SAR

N-Ethyl-2-hydroxy-4-isopropylbenzamide (CAS 1389286-69-4, molecular formula C₁₂H₁₇NO₂, MW 207.27 g/mol) is a substituted benzamide derivative that functions as a small-molecule inhibitor of soluble epoxide hydrolase (sEH), as disclosed in US Patent 8,815,951. The compound bears a signature 2-hydroxy-4-isopropyl substitution pattern on the benzamide core with an N-ethyl amide side chain, placing it within the N-substituted-2-hydroxybenzamide chemotype that has been investigated as a modulator of the arachidonic acid cascade since the late 1980s.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B14769992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-2-hydroxy-4-isopropylbenzamide
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=C(C=C(C=C1)C(C)C)O
InChIInChI=1S/C12H17NO2/c1-4-13-12(15)10-6-5-9(8(2)3)7-11(10)14/h5-8,14H,4H2,1-3H3,(H,13,15)
InChIKeyUKOYWBDYYYNHHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2-hydroxy-4-isopropylbenzamide – CAS 1389286-69-4 Procurement-Grade Profile for Epoxide Hydrolase Research


N-Ethyl-2-hydroxy-4-isopropylbenzamide (CAS 1389286-69-4, molecular formula C₁₂H₁₇NO₂, MW 207.27 g/mol) is a substituted benzamide derivative that functions as a small-molecule inhibitor of soluble epoxide hydrolase (sEH), as disclosed in US Patent 8,815,951 . The compound bears a signature 2-hydroxy-4-isopropyl substitution pattern on the benzamide core with an N-ethyl amide side chain, placing it within the N-substituted-2-hydroxybenzamide chemotype that has been investigated as a modulator of the arachidonic acid cascade since the late 1980s . Its primary documented pharmacological activity is inhibition of recombinant mouse and human sEH, a target validated for hypertension and inflammation, with species-divergent potency that distinguishes it from structurally simpler salicylamide analogs .

Why N-Ethyl-2-hydroxy-4-isopropylbenzamide Cannot Be Replaced by Generic Salicylamide or Urea-Based sEH Inhibitors


Although the benzamide class contains numerous sEH inhibitors, the specific 2-hydroxy-4-isopropyl substitution pattern with an N-ethyl amide tail creates a pharmacophoric profile that cannot be replicated by simple salicylamides lacking the 4-isopropyl group or by urea-based chemotypes that dominate the more recent sEH literature . Within the US 8,815,951 patent series, individual compounds with seemingly minor structural variations display IC₅₀ values spanning two orders of magnitude against human sEH (0.10 μM to >10 μM), demonstrating that N-alkyl chain length, ring substitution position, and hydroxyl group placement are all critical determinants of potency and species selectivity . The absence of acetylcholinesterase inhibition at 26 μM further differentiates this compound from broader-spectrum benzamide derivatives that hit multiple amidase targets .

N-Ethyl-2-hydroxy-4-isopropylbenzamide – Quantitative Comparator Evidence for Scientific Selection


Human sEH Inhibitory Potency of N-Ethyl-2-hydroxy-4-isopropylbenzamide Versus Des-Isopropyl Analog N-Ethylsalicylamide

The target compound (US8815951, compound 478) inhibits recombinant human soluble epoxide hydrolase (HsEH) with an IC₅₀ of 0.26 ± 0.02 μM at an enzyme concentration of 0.26 μM . In contrast, the des-isopropyl analog N-ethylsalicylamide (N-ethyl-2-hydroxybenzamide, CAS 4611-42-1) has no reported sEH inhibitory activity in the same patent series, consistent with the SAR observation that the 4-alkyl substituent on the benzamide ring is essential for sEH binding pocket occupancy . This represents a functional gain of at least two orders of magnitude in potency attributable specifically to the 4-isopropyl group.

Soluble epoxide hydrolase sEH inhibition Benzamide SAR

Mouse-Human Species Selectivity Ratio of N-Ethyl-2-hydroxy-4-isopropylbenzamide Compared to Closely Related Patent Congeners

The target compound (compound 478) exhibits a mouse-to-human sEH IC₅₀ ratio of approximately 5.2 (MsEH IC₅₀ = 0.05 ± 0.01 μM vs. HsEH IC₅₀ = 0.26 ± 0.02 μM) . By comparison, the structurally related compound 379 from the same patent series shows a much steeper species divergence with an MsEH IC₅₀ of 0.05 ± 0.01 μM and an HsEH IC₅₀ of 1.5 ± 0.1 μM, yielding a mouse/human ratio of 30 . Another congener, compound 42, displays a ratio of 2.2 (MsEH 0.06 μM vs. HsEH 0.13 μM) . This places compound 478 in an intermediate selectivity window that may be optimal for certain cross-species experimental designs.

Species selectivity sEH ortholog comparison Preclinical translation

Selectivity of N-Ethyl-2-hydroxy-4-isopropylbenzamide Against Acetylcholinesterase Versus Broad-Spectrum Benzamide Derivatives

In a counter-screening assay, N-ethyl-2-hydroxy-4-isopropylbenzamide showed no inhibition of acetylcholinesterase (AChE) at a test concentration of 26 μM . This is a non-trivial selectivity finding, as numerous benzamide derivatives—including certain N-alkyl salicylamides and benzamide-based HDAC inhibitors—are known to possess dual AChE inhibitory activity that complicates their use in inflammation or cardiovascular models where cholinergic tone must remain unperturbed . The absence of AChE activity at concentrations ~100-fold above the HsEH IC₅₀ indicates a selectivity window of >100× for this off-target.

Off-target profiling Acetylcholinesterase Selectivity screening

Structural Differentiation of N-Ethyl-2-hydroxy-4-isopropylbenzamide from 2-Hydroxy-4-isopropylbenzamide – The N-Ethyl Contribution to sEH Potency

The target compound incorporates both an N-ethyl group and a 4-isopropyl group, whereas the simpler analog 2-hydroxy-4-isopropylbenzamide (CAS 1243363-03-2) lacks N-substitution entirely . Within the N-substituted-2-hydroxybenzamide chemotype disclosed in EP0221346, the N-alkyl chain length is a critical determinant of lipoxygenase/cyclooxygenase pathway modulation potency . Although direct sEH IC₅₀ data for the des-N-ethyl analog are not publicly available, the US 8,815,951 patent SAR demonstrates that compounds differing only in N-alkyl substitution (e.g., N-methyl vs. N-ethyl vs. N-isopropyl congeners within the series) exhibit HsEH IC₅₀ values ranging from 0.10 μM to >1.0 μM, confirming that the specific N-ethyl group contributes to the observed potency .

Structure-activity relationship N-alkyl substitution Benzamide sEH inhibitors

N-Ethyl-2-hydroxy-4-isopropylbenzamide – Evidence-Backed Application Scenarios for Procurement Decision-Making


Cross-Species sEH Pharmacology Studies Requiring Moderate Mouse-Human Selectivity

The compound's MsEH/HsEH IC₅₀ ratio of 5.2 positions it as a balanced tool for laboratories conducting parallel mouse and human sEH inhibition studies where extreme species divergence (as seen with compound 379's ratio of 30) would complicate translational interpretation . Researchers can use this compound to establish comparable levels of target engagement in both species without requiring large dose adjustments between murine models and human in vitro systems.

sEH Inhibitor Selectivity Profiling Panels Requiring a Benzamide Chemotype Reference

For screening campaigns that benchmark novel sEH inhibitors against representatives of multiple chemotypes (urea-based, benzamide-based, chalcone oxide-based), N-ethyl-2-hydroxy-4-isopropylbenzamide serves as a well-characterized benzamide-class reference compound with HsEH IC₅₀ = 0.26 μM and documented AChE counter-screening data . This enables direct chemotype-to-chemotype potency and selectivity comparisons within a single experimental framework.

Arachidonic Acid Cascade Modulator Studies Building on EP0221346 Chemotype History

Given the compound's structural lineage to the N-substituted-2-hydroxybenzamide series originally disclosed as arachidonic acid cascade modulators in EP0221346 , it is appropriate for research programs investigating the intersection of sEH inhibition with lipoxygenase/cyclooxygenase pathway modulation, where dual-pathway effects may be desired and the 2-hydroxybenzamide scaffold has established precedence.

In Vivo Hypertension or Inflammation Models Where Cholinergic Off-Target Activity Must Be Excluded

The confirmed absence of acetylcholinesterase inhibition at 26 μM—a concentration ~100-fold above the HsEH IC₅₀—makes this compound suitable for cardiovascular and inflammation in vivo models where concomitant AChE inhibition would confound blood pressure, heart rate, or autonomic nervous system readouts . This selectivity feature differentiates it from benzamide derivatives with broader amidase inhibition profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Ethyl-2-hydroxy-4-isopropylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.